![molecular formula C15H26N2O2 B7494038 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one, also known as CPP, is a chemical compound that has been the subject of scientific research for several decades. It is a potent and selective inhibitor of the protein kinase, which is involved in many cellular processes, including cell growth, differentiation, and survival. CPP has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of protein kinase, which is involved in the pathogenesis of these diseases.
Mecanismo De Acción
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one acts as a selective inhibitor of protein kinase, which is a key regulator of many cellular processes. By inhibiting the activity of protein kinase, 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one can disrupt cellular signaling pathways and inhibit cell growth and proliferation. 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of protein kinase. 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one is a potent and selective inhibitor of protein kinase, making it a valuable tool for studying cellular signaling pathways and the role of protein kinase in disease. However, 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one. One area of interest is the development of more stable and soluble analogs of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one for use in experimental settings. Another area of research is the investigation of the potential use of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one and its effects on cellular signaling pathways.
Métodos De Síntesis
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods, including the reaction of 1-(4-bromobenzyl)piperazine with cyclopentanone and 2-methylbutanone in the presence of a base. Another method involves the reaction of 1-(4-chlorobenzyl)piperazine with cyclopentanone and 2-methylbutanone in the presence of a palladium catalyst. Both methods produce 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one with high purity and yield.
Propiedades
IUPAC Name |
1-[4-(cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-12(2)14(18)16-8-10-17(11-9-16)15(19)13-6-4-5-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDORYMRUGQKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


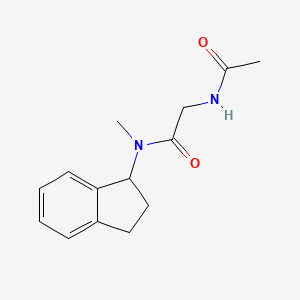

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
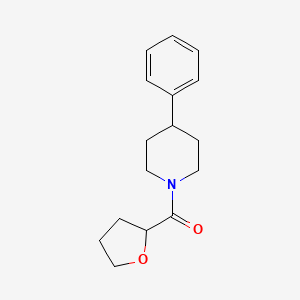

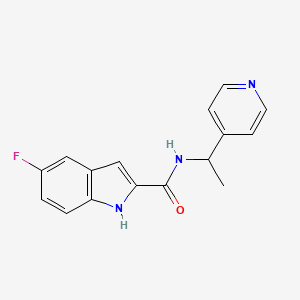
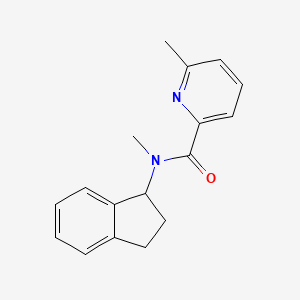
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
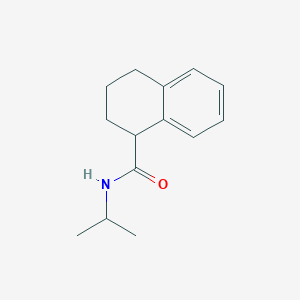
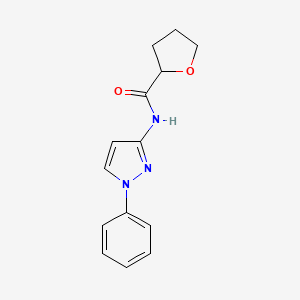
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)